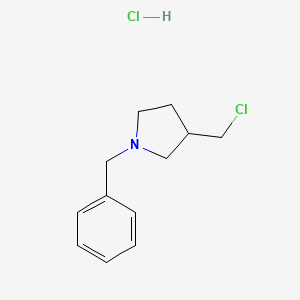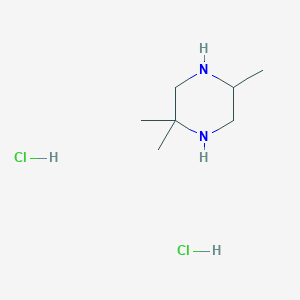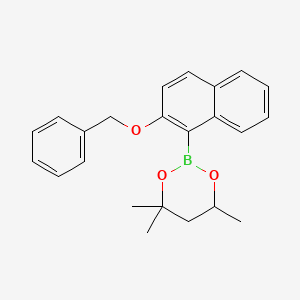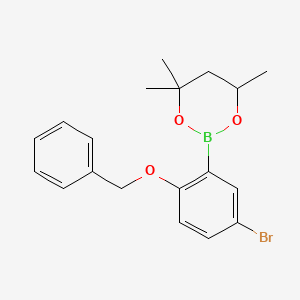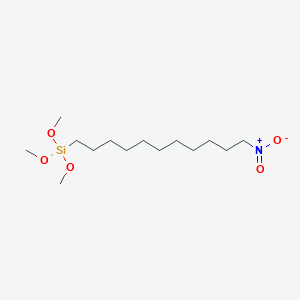
11-Nitroundecyltrimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Nitroundecyltrimethoxysilane is an organosilicon compound with the chemical formula C14H31NO5Si and a molecular weight of 321.49 g/mol . This compound is characterized by the presence of a nitro group attached to an undecyl chain, which is further bonded to a trimethoxysilane group. It is used in various applications due to its unique chemical properties.
Preparation Methods
The synthesis of 11-Nitroundecyltrimethoxysilane typically involves the reaction of undecyltrimethoxysilane with a nitrating agent. One common method involves the nitration of undecyltrimethoxysilane using concentrated nitric acid under controlled conditions to introduce the nitro group . The reaction is usually carried out in a solvent such as acetic acid, and the temperature is carefully monitored to prevent decomposition of the reactants.
Chemical Reactions Analysis
11-Nitroundecyltrimethoxysilane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through reactions with nucleophiles.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-Nitroundecyltrimethoxysilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: It is employed in the modification of surfaces for biological assays and cell culture studies.
Mechanism of Action
The mechanism of action of 11-Nitroundecyltrimethoxysilane involves its ability to form stable covalent bonds with various substrates. The trimethoxysilane group can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces to form strong Si-O-Si bonds. This property makes it useful in surface modification and adhesion applications .
Comparison with Similar Compounds
11-Nitroundecyltrimethoxysilane can be compared with other similar compounds such as:
(3-Aminopropyl)triethoxysilane: This compound has an amino group instead of a nitro group and is commonly used in silanization processes.
11-Nitroundecyltriethoxysilane: Similar to this compound but with ethoxy groups instead of methoxy groups, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of a nitro group and trimethoxysilane group, which provides distinct chemical properties and reactivity compared to other organosilicon compounds.
Properties
IUPAC Name |
trimethoxy(11-nitroundecyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO5Si/c1-18-21(19-2,20-3)14-12-10-8-6-4-5-7-9-11-13-15(16)17/h4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSUIWVYRUTGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCC[N+](=O)[O-])(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
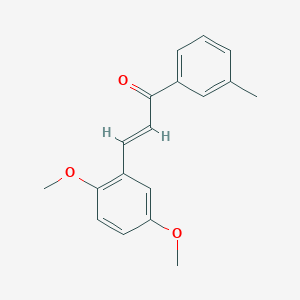
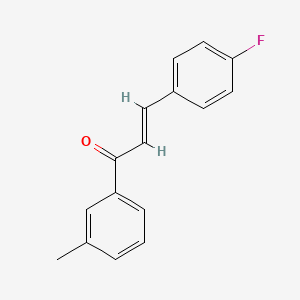
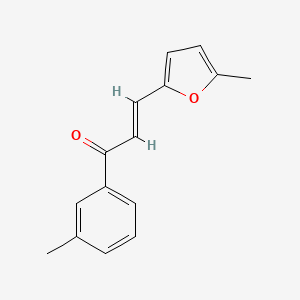
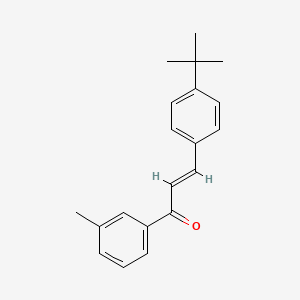
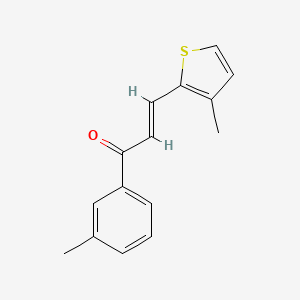
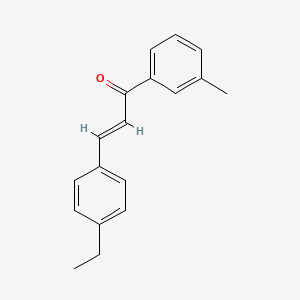
![[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B6323543.png)
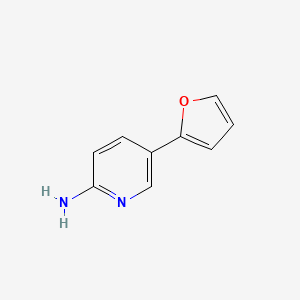
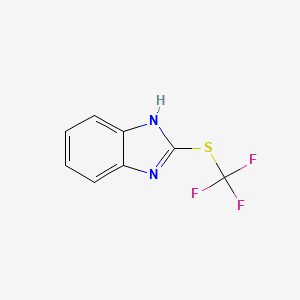
![{[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride](/img/structure/B6323561.png)
